molecular formula C20H20N6O4S B3209954 1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea CAS No. 1060348-19-7

1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B3209954
CAS No.: 1060348-19-7
M. Wt: 440.5 g/mol
InChI Key: NSESNEQTVSDSNY-UHFFFAOYSA-N
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Description

The compound 1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea is a heterocyclic derivative containing a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3, an ethoxyethyl linker at position 6, and a thiophen-2-yl urea moiety. Its molecular formula is C₂₃H₂₃N₆O₄S, with an average molecular mass of 485.52 g/mol. The triazolopyridazine scaffold is known for its pharmacological relevance, particularly in anticancer and antifungal applications due to its ability to engage with biological targets like enzymes and receptors .

Properties

IUPAC Name

1-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4S/c1-28-14-6-5-13(12-15(14)29-2)19-24-23-16-7-8-17(25-26(16)19)30-10-9-21-20(27)22-18-4-3-11-31-18/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSESNEQTVSDSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Type

  • 1-(2-{[3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(3,4,5-trimethoxyphenyl)urea (): Molecular formula: C₂₅H₂₈N₆O₇ (Avg. mass: 524.53 g/mol). Features a 2,5-dimethoxyphenyl group on the triazolopyridazine core and a 3,4,5-trimethoxyphenyl urea.
  • N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide ():

    • Contains a trifluoromethyl group and a pyrrolidine linker.
    • The CF₃ group improves metabolic stability and electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets .

Urea and Thiourea Derivatives

  • 1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea ():
    • Replaces the ethoxyethyl linker with a triazine ring and thiourea group.
    • Thiourea derivatives often exhibit stronger hydrogen-bonding capacity but lower metabolic stability compared to urea analogues .

Physicochemical Properties

Compound Name Molecular Formula Avg. Mass (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₃H₂₃N₆O₄S 485.52 Not reported 3,4-Dimethoxyphenyl, thiophen-2-yl
1-(2-{[3-(2,5-Dimethoxyphenyl)... () C₂₅H₂₈N₆O₇ 524.53 Not reported 2,5-Dimethoxyphenyl, 3,4,5-trimethoxy
E-4b () C₂₀H₁₇N₅O₃ 375.38 253–255 Benzoylamino, propenoic acid
SCL-1 () C₂₃H₂₅F₃N₆O 482.48 Not reported Trifluoromethyl, piperidinyl
  • Melting Points: The presence of polar groups (e.g., urea, carboxylic acid) correlates with higher melting points. For example, E-4b () has a high melting point (253–255°C) due to its propenoic acid substituent, which facilitates intermolecular hydrogen bonding .
  • Lipophilicity : The target compound’s 3,4-dimethoxyphenyl and thiophene groups likely confer moderate lipophilicity (logP ~2.5–3.0), balancing solubility and membrane permeability better than the trimethoxyphenyl analogue in .

Antifungal Activity

  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (): Demonstrated inhibitory activity against 14-α-demethylase lanosterol (CYP51), a key fungal enzyme. Molecular docking studies suggest that methoxyphenyl and triazole groups contribute to binding via π-π stacking and hydrogen bonds .

Anticancer Potential

  • SCL-1 and SCL-2 (): Act as PD-1/PD-L1 binding inhibitors, with IC₅₀ values in the nanomolar range. The triazolopyridazine core is critical for disrupting protein-protein interactions . The target compound’s 3,4-dimethoxyphenyl group may enhance DNA intercalation or topoisomerase inhibition, a mechanism observed in related dimethoxy-substituted anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea

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